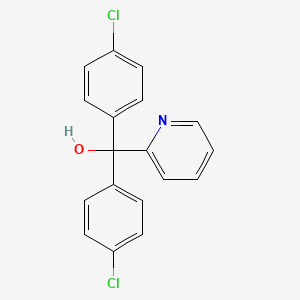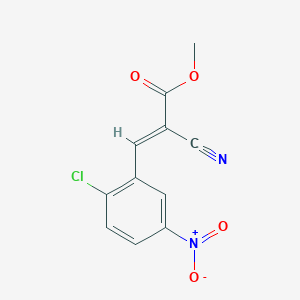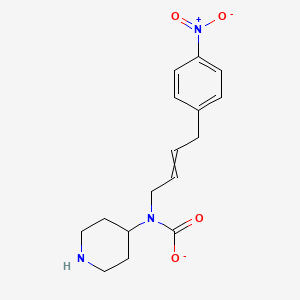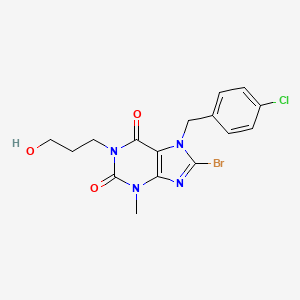
Bromovinyldeoxyuridine;BVDU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Brivudine can be synthesized through the bromination of 5-vinyl-2’-deoxyuridine. The reaction typically involves the use of bromine in an organic solvent under controlled conditions to ensure the selective bromination at the vinyl group .
Industrial Production Methods: Industrial production of Brivudine involves a similar synthetic route but on a larger scale. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Brivudine undergoes several types of chemical reactions, including:
Oxidation: Brivudine can be oxidized to form various metabolites.
Substitution: The bromine atom in Brivudine can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites .
Applications De Recherche Scientifique
Brivudine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogues and their reactions.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Primarily used for the treatment of herpes zoster. .
Industry: Employed in the development of antiviral drugs and therapeutic agents.
Mécanisme D'action
Brivudine exerts its antiviral effects by inhibiting viral DNA synthesis. As a thymidine analogue, it is incorporated into the viral DNA by the viral enzyme DNA polymerase. Brivudine lacks a specific chemical group necessary for further DNA chain elongation, resulting in premature termination of the DNA chain and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
- Acyclovir
- Valacyclovir
- Famciclovir
Comparison: Brivudine is unique in its high potency against the Varicella-Zoster virus compared to other antiviral agents like acyclovir and valacyclovir. It also has a different mechanism of action, being a thymidine analogue, which allows it to be more effective in certain cases .
Brivudine’s distinct chemical structure and mechanism of action make it a valuable compound in the treatment of herpes zoster and a subject of ongoing research in various scientific fields.
Propriétés
Formule moléculaire |
C11H15BrN2O5 |
|---|---|
Poids moléculaire |
335.15 g/mol |
Nom IUPAC |
5-(2-bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,6-9,15-16H,3-5H2,(H,13,17,18) |
Clé InChI |
GRDTXSMMJNZZPP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CBr)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
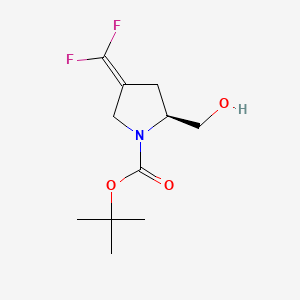
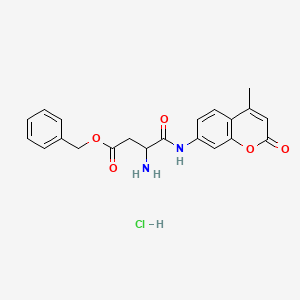
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
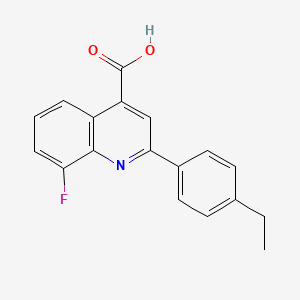
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
